Superior Cytotoxicity Against Breast Adenocarcinoma (MDA‑MB‑231) Versus Ursolic Acid
In a direct MTT assay comparison, methyl ursolate (ursolic‑28‑methylate, UM) exhibited an IC50 of 2.48 µM against the human breast adenocarcinoma cell line MDA‑MB‑231, while the parent ursolic acid (UA) required >5 µM to achieve the same effect. The difference was statistically significant (p < 0.0001 for UM, p < 0.05 for UA) [REFS‑1]. Oleanolic acid showed an IC50 of 4.48 µM in the same assay, placing methyl ursolate approximately 2‑fold more potent than oleanolic acid and at least 2‑fold more potent than ursolic acid against this breast cancer line [REFS‑1].
| Evidence Dimension | Cytotoxicity (IC50) against breast cancer cell line MDA‑MB‑231 |
|---|---|
| Target Compound Data | Methyl ursolate (UM) IC50 = 2.48 µM |
| Comparator Or Baseline | Ursolic acid IC50 >5 µM; Oleanolic acid IC50 = 4.48 µM |
| Quantified Difference | UM is >2‑fold more potent than UA and 1.8‑fold more potent than OA |
| Conditions | MTT assay, MDA‑MB‑231 cells, 48 h exposure |
Why This Matters
For researchers screening triterpenoids against breast cancer, methyl ursolate provides a clearly quantifiable potency advantage over the more common ursolic and oleanolic acids, enabling lower dosing for the same therapeutic window.
- [1] Mlala S, Oyedeji OO, Saibu GM, Gondwe M, Oyedeji AO. Cytotoxicity of Mimusops caffra‑Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non‑Cancerous Cell Lines. Int J Mol Sci. 2025;26(20):9969. doi:10.3390/ijms26209969 View Source
